3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol-3-O-alpha-L-rhamnopranoside can be isolated from plant sources through extraction and purification processes. The leaves of Pithecellobium dulce, for example, are extracted with methanol and fractionated with different solvents. The compound is then isolated using column chromatography from the ethyl acetate fraction .
Industrial Production Methods
Industrial production of kaempferol-3-O-alpha-L-rhamnopranoside typically involves large-scale extraction from plant materials. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-O-alpha-L-rhamnopranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of kaempferol-3-O-alpha-L-rhamnopranoside, each with unique pharmacological properties.
Scientific Research Applications
Kaempferol-3-O-alpha-L-rhamnopranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and as a precursor in the synthesis of other flavonoid derivatives.
Biology: It is studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: It has shown potential as an anticancer, antioxidant, and anti-inflammatory agent.
Mechanism of Action
Kaempferol-3-O-alpha-L-rhamnopranoside exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Kaempferol-3-O-alpha-L-rhamnopranoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Kaempferol: The aglycone form of kaempferol-3-O-alpha-L-rhamnopranoside, known for its broad spectrum of biological activities.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Kaempferol-3-O-alpha-L-rhamnopranoside stands out due to its unique combination of glycosylation and pharmacological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5041-73-6 |
---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8(22)18-16(27)17(28)21(30-18)31-20-15(26)14-12(25)6-11(24)7-13(14)29-19(20)9-2-4-10(23)5-3-9/h2-8,16-18,21-25,27-28H,1H3/t8-,16-,17+,18-,21-/m0/s1 |
InChI Key |
FFFIPDPCGREKEW-JMBFVMJTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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